N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F4N4O2/c1-31-19-9-8-18-26-17(11-29(18)28-19)12-6-7-15(22)16(10-12)27-20(30)13-4-2-3-5-14(13)21(23,24)25/h2-11H,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFQFGKMBHPNHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C3=CC(=C(C=C3)F)NC(=O)C4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F4N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the compound's biological activity, highlighting its mechanisms, efficacy against various cell lines, and structural characteristics that contribute to its pharmacological properties.
Chemical Structure and Properties
The compound features a unique molecular architecture characterized by multiple functional groups:
- Fluoro Group : Enhances lipophilicity and metabolic stability.
- Methoxy Group : Potentially involved in various organic reactions.
- Imidazo[1,2-b]pyridazine Moiety : Known for its biological activity, particularly in targeting kinases and other proteins.
The molecular formula is , with a molecular weight of approximately 426.8 g/mol. The presence of trifluoromethyl groups contributes to its reactivity and interaction with biological targets.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance, studies have shown that derivatives containing imidazo[1,2-b]pyridazine structures can inhibit the growth of various cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound 5 | A549 (Lung Cancer) | 2.12 ± 0.21 | Cell proliferation inhibition |
| Compound 6 | HCC827 (Lung Cancer) | 5.13 ± 0.97 | Induces apoptosis |
| Compound 8 | NCI-H358 (Lung Cancer) | 6.75 ± 0.19 | Cell cycle arrest |
These compounds were tested using both 2D and 3D cell culture methods, revealing a pattern of higher efficacy in traditional 2D assays compared to more physiologically relevant 3D cultures .
Antimicrobial Activity
The imidazo[1,2-b]pyridazine group is also associated with antimicrobial properties. Compounds derived from this structure have been evaluated for their effectiveness against various pathogens:
| Pathogen | Activity Observed |
|---|---|
| Escherichia coli | Moderate inhibition |
| Staphylococcus aureus | Significant inhibition |
| Mycobacterium tuberculosis | Active against resistant strains |
Testing methods included broth microdilution assays following CLSI guidelines, which confirmed the potential of these compounds as antimicrobial agents.
The mechanisms by which this compound exerts its effects include:
- Kinase Inhibition : Compounds within this structural class have been shown to inhibit specific kinases involved in cancer cell signaling pathways.
- DNA Binding : Some studies suggest that these compounds can bind to DNA, disrupting replication and transcription processes.
- Cell Cycle Modulation : The ability to induce cell cycle arrest at various phases contributes to their antitumor activity.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of new derivatives based on the imidazo[1,2-b]pyridazine scaffold:
-
Study on Antitumor Activity :
- A series of synthesized compounds were tested against multiple myeloma cell lines with some achieving GI50 values as low as 30 nM, indicating potent antitumor effects.
- The study highlighted the importance of structural modifications in enhancing biological activity and selectivity against cancer cells .
- Antimicrobial Evaluation :
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of imidazo[1,2-b]pyridazine, including N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(trifluoromethyl)benzamide, exhibit significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of various microbial pathogens, making it a candidate for further pharmacological evaluation.
- Case Study : A study demonstrated that compounds with similar structures showed effective inhibition against Mycobacterium tuberculosis and other Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like trifluoromethyl enhances their activity against resistant strains .
Anticancer Potential
The compound's unique structure also suggests potential anticancer properties. The imidazo[1,2-b]pyridazine core is known for its ability to interfere with cancer cell proliferation.
- Case Study : In vitro studies indicated that similar compounds exhibited significant cytotoxic effects against various cancer cell lines. For instance, one derivative showed an IC50 value lower than that of standard chemotherapeutic agents like 5-Fluorouracil .
Synthetic Pathways
The synthesis of this compound involves several key steps:
- Formation of Imidazo[1,2-b]pyridazine : This step typically includes cyclization reactions involving appropriate precursors.
- Fluorination : The introduction of fluorine groups enhances the compound's lipophilicity.
- Amide Bond Formation : This final step involves coupling the imidazo derivative with a suitable benzoyl chloride to form the desired amide.
These synthetic methods ensure high yields and purity, making them suitable for further biological evaluations .
Q & A
Basic Research Questions
What synthetic strategies are recommended for preparing N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(trifluoromethyl)benzamide?
The synthesis typically involves multi-step reactions, including:
- Imidazo[1,2-b]pyridazine core formation : A Pd-catalyzed coupling or cyclocondensation reaction between halogenated pyridazines and amines/ketones under inert conditions (e.g., N₂ atmosphere) .
- Functionalization of the phenyl ring : Fluorination via electrophilic substitution or SNAr reactions, followed by coupling with trifluoromethylbenzamide using carbodiimide-based coupling reagents (e.g., EDC/HOBt) .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC to achieve ≥95% purity.
Key considerations : Monitor reaction progress via TLC or LC-MS, and optimize temperature (e.g., 80–110°C for cyclization steps) to avoid side products like dehalogenated intermediates .
How should researchers characterize the structure and purity of this compound?
- Spectroscopic analysis :
- Crystallography : Use single-crystal X-ray diffraction (via Mercury CSD software) to resolve ambiguity in stereochemistry or packing motifs .
- Purity : HPLC with UV detection (λ = 254 nm) and a C18 column; ensure retention time consistency and absence of shoulder peaks .
What in vitro assays are suitable for initial biological evaluation of this compound?
- Enzyme inhibition assays : Test against kinase or phosphatase targets (e.g., PFOR enzyme) using fluorogenic substrates. IC₅₀ values can be determined via dose-response curves (0.1–100 μM range) .
- Cellular assays : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) and compare with positive controls (e.g., staurosporine). Include controls for solvent effects (e.g., DMSO ≤0.1%) .
- Solubility : Use PBS or DMSO:PBS mixtures; measure via nephelometry to guide dosing in cell-based studies .
Advanced Research Questions
How can structure-activity relationships (SAR) be systematically explored for this compound?
- Scaffold modifications : Synthesize analogs with varied substituents (e.g., replacing methoxy with ethoxy or halogenating the benzamide ring) and compare bioactivity .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with kinase active sites or hydrophobic pockets) .
- Data analysis : Apply multivariate regression to correlate electronic (Hammett σ) or steric (Taft Es) parameters with IC₅₀ values .
Example finding : Trifluoromethyl groups enhance metabolic stability but may reduce solubility, necessitating logP optimization .
How can contradictory data on target engagement be resolved?
- Orthogonal validation : Combine biochemical assays (e.g., SPR for binding kinetics) with cellular thermal shift assays (CETSA) to confirm target specificity .
- Off-target screening : Use kinase profiling panels (e.g., Eurofins KinaseScan) to identify cross-reactivity .
- Data normalization : Account for batch-to-batch variability in compound purity or cell passage number by repeating experiments with independent syntheses .
Case study : If conflicting IC₅₀ values arise, verify assay conditions (e.g., ATP concentration in kinase assays) and use a standardized positive control .
What strategies optimize pharmacokinetic (PK) properties for in vivo studies?
- Metabolic stability : Incubate with liver microsomes (human/rodent) and monitor parent compound depletion via LC-MS/MS. Introduce blocking groups (e.g., methyl on the imidazo ring) to reduce CYP450 metabolism .
- Bioavailability : Formulate as nanocrystals or use solubilizing agents (e.g., Captisol®) for oral administration. Compare AUC in plasma after IV vs. PO dosing in rodents .
- Tissue distribution : Conduct whole-body autoradiography or mass spectrometry imaging to assess brain penetration, critical for CNS targets .
How can researchers address discrepancies between in vitro and in vivo efficacy?
- Dose translation : Adjust in vitro IC₅₀ values using pharmacokinetic-pharmacodynamic (PK-PD) modeling to predict effective plasma concentrations .
- Metabolite identification : Profile plasma/tissue samples for active metabolites (e.g., demethylated or hydroxylated derivatives) that may contribute to efficacy .
- Tumor xenograft models : Use patient-derived xenografts (PDX) with biomarker analysis (e.g., phospho-kinase levels) to validate target modulation in vivo .
Methodological Resources
- Synthetic protocols : Refer to PubChem (CID: [redacted]) for reaction schematics and safety data .
- Crystallography tools : Use Mercury CSD 2.0 for crystal packing analysis and void visualization .
- Data analysis : Implement R or Python scripts for dose-response curve fitting and statistical comparison .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
